ethyl (E)-3-amino-2-nitroprop-2-enoate
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Overview
Description
Ethyl (E)-3-amino-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-amino-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with nitromethane in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-amino-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and metal hydrides (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include nitroso derivatives, nitrate derivatives, and substituted amino derivatives. These products are of interest for further chemical transformations and applications .
Scientific Research Applications
Ethyl (E)-3-amino-2-nitroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (E)-3-amino-2-nitroprop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species. These species can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (E)-3-amino-2-nitroprop-2-enoate include:
- Ethyl 3-amino-2-nitropropanoate
- Ethyl 2-nitropropanoate
- Ethyl 3-nitropropanoate .
Uniqueness
This compound is unique due to the presence of both an amino group and a nitro group on the same carbon backbone. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
58651-35-7 |
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Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
ethyl (E)-3-amino-2-nitroprop-2-enoate |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(8)4(3-6)7(9)10/h3H,2,6H2,1H3/b4-3+ |
InChI Key |
XYOVWXHRPHECBH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N)/[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=CN)[N+](=O)[O-] |
Origin of Product |
United States |
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